molecular formula C12H12N2O B581656 4-Amino-2-(3-hydroxymethylphenyl)pyridine CAS No. 1345472-23-2

4-Amino-2-(3-hydroxymethylphenyl)pyridine

Cat. No. B581656
CAS RN: 1345472-23-2
M. Wt: 200.241
InChI Key: DCAUBXKTIODYNT-UHFFFAOYSA-N
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Description

4-Amino-2-(3-hydroxymethylphenyl)pyridine is a chemical compound with the CAS Number: 1345472-23-2. It has a molecular weight of 200.24 and its IUPAC name is [3- (4-amino-2-pyridinyl)phenyl]methanol .


Molecular Structure Analysis

The molecular formula of 4-Amino-2-(3-hydroxymethylphenyl)pyridine is C12H12N2O . The InChI code is 1S/C12H12N2O/c13-11-4-5-14-12(7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2,(H2,13,14) .


Physical And Chemical Properties Analysis

4-Amino-2-(3-hydroxymethylphenyl)pyridine has a molecular weight of 200.24 . It is a white crystalline material with no odor .

Scientific Research Applications

Organic Nonlinear Optical (NLO) Materials

The field of nonlinear optics seeks materials that exhibit enhanced optical properties for applications such as frequency conversion and signal modulation. Organic molecules with conjugated systems often display remarkable electronic NLO polarization responses. The delocalization of π-electrons within these molecules contributes to their high optical nonlinearity. 4-Amino-2-(3-hydroxymethylphenyl)pyridine falls into this category, and its crystal structure has been studied extensively. Researchers have grown organic nonlinear optical single crystals of this compound using the slow solvent evaporation (SSE) method. These crystals exhibit second harmonic conversion (SHC) properties, making them suitable for optoelectronic devices .

Crystal Engineering and Hyperpolarizability

The crystal engineering of carboxylic acids has become an attractive strategy for designing organic crystals with specific properties. In particular, benzoate-based crystals, such as 4-Amino-2-(3-hydroxymethylphenyl)pyridine , have shown promise in achieving large second-order hyperpolarizabilities. Factors like π-delocalization length, dimensionality, and donor–acceptor groups influence the hyperpolarizability. The strong delocalization of p-electrons within the compound contributes to its high molecular polarizability. Crystallographic studies and theoretical calculations provide insights into the crystal structure and hyperpolarizability of this compound .

Future Directions

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines, which are structurally similar to 4-Amino-2-(3-hydroxymethylphenyl)pyridine, have been highlighted . This could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

[3-(4-aminopyridin-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-4-5-14-12(7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAUBXKTIODYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CC(=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718557
Record name [3-(4-Aminopyridin-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(3-hydroxymethylphenyl)pyridine

CAS RN

1345472-23-2
Record name [3-(4-Aminopyridin-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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